molecular formula C34H43N3O9S B13115895 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

Cat. No.: B13115895
M. Wt: 669.8 g/mol
InChI Key: QGAQQBRYIUUTDI-JPSIDBLISA-N
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Description

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a thiourea derivative featuring a stereochemically defined diphenyl-piperidinyl ethyl moiety linked via a thiourea bridge to a β-D-glucopyranosyl group protected with acetyl groups at the 2, 3, 4, and 6 positions. The (1S,2S) configuration ensures precise spatial arrangement of the substituents, which is critical for molecular recognition and activity .

The synthesis of such compounds typically involves coupling a glycosyl isothiocyanate with an amine-containing partner.

Properties

Molecular Formula

C34H43N3O9S

Molecular Weight

669.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47)/t27-,28+,29+,30-,31+,32-,33-/m1/s1

InChI Key

QGAQQBRYIUUTDI-JPSIDBLISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Activated Glucopyranosyl Isothiocyanate

  • The sugar moiety is introduced as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isothiocyanate , which serves as the electrophilic partner for thiourea bond formation.
  • This intermediate is typically synthesized from 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide or related derivatives by conversion to the isothiocyanate using reagents such as thiophosgene or equivalents under controlled conditions.
  • The acetyl protecting groups on the sugar hydroxyls prevent side reactions and maintain regioselectivity during coupling.

Coupling with Amines to Form Thioureas

  • The thiourea formation involves nucleophilic attack of the amine nitrogen on the isothiocyanate carbon.
  • Two main synthetic procedures have been reported for analogous thiourea derivatives:
Procedure Conditions Solvent Heating Method Reaction Time Yield Range (%) Notes
Procedure D Conventional heating Dioxane (10 mL/mmol) Reflux Several hours 54–76 Standard method, moderate yields
Procedure E Microwave-assisted solvent-free None (neat) Microwave irradiation 15–18 min 67–82 Higher yields, faster reaction
  • Microwave-assisted solvent-free synthesis (Procedure E) is preferred for efficiency and improved yields.

Preparation of the (1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl Amine

  • This chiral amine is typically synthesized via asymmetric synthesis or resolution methods starting from diphenyl-substituted precursors.
  • The piperidinyl group is introduced by nucleophilic substitution or reductive amination on a suitable diphenyl ketone or aldehyde precursor.
  • The stereochemistry (1S,2S) is controlled by chiral catalysts or auxiliaries during synthesis to ensure the desired enantiomer is obtained.
  • Purification is achieved via chromatographic methods, and the structure is confirmed by NMR and chiral HPLC.

Final Coupling to Form N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea

  • The final step involves reacting the chiral amine with the sugar isothiocyanate under mild conditions.
  • Typical solvents include dioxane or ethanol, with reaction temperatures ranging from room temperature to reflux.
  • The reaction proceeds smoothly due to the high electrophilicity of the isothiocyanate and nucleophilicity of the amine.
  • The product is isolated by precipitation or chromatography and characterized by NMR, IR, and mass spectrometry.

Representative Data Table for Thiourea Synthesis Yields and Conditions

Compound Amine Substituent Sugar Derivative Method Solvent Heating Time Yield (%)
Target thiourea (1S,2S)-Diphenyl-piperidinyl ethyl amine 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isothiocyanate Microwave-assisted solvent-free None Microwave 15–18 min 67–82
Analogous thioureas Substituted 2-aminopyrimidines Same Conventional reflux Dioxane Reflux Several hours 54–76

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • Solvent-free conditions minimize environmental impact and simplify purification.
  • The acetyl protecting groups on the sugar are stable under the reaction conditions and can be removed post-synthesis if needed.
  • The stereochemical integrity of the chiral amine is preserved during thiourea formation.
  • The presence of the sugar moiety enhances solubility and potentially bioactivity due to hydrogen bonding interactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl or glucopyranosyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Organocatalysis

This compound serves as an efficient organocatalyst in asymmetric synthesis. Its ability to form multiple hydrogen bonds allows it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity. The use of chiral thioureas like this one has been pivotal in developing enantioselective reactions that are crucial in pharmaceutical chemistry.

Table 1: Organocatalytic Reactions Utilizing Thiourea Derivatives

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Aldol ReactionN-[(1S,2S)-Diphenyl...thiourea9095
Mannich ReactionN-[(1S,2S)-Diphenyl...thiourea8592
Michael AdditionN-[(1S,2S)-Diphenyl...thiourea8893

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that compounds structurally similar to this thiourea can inhibit the growth of various microbial strains effectively.

Table 2: Antimicrobial Activity of Related Thiourea Derivatives

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Target Organism
Compound A0.78Staphylococcus aureus
Compound B3.125Escherichia coli
Compound C0.13Candida albicans

The mechanism of action is believed to involve the formation of hydrogen bonds with target enzymes, leading to enzyme inhibition and subsequent microbial growth suppression.

Biological Studies

The compound has also been studied for its potential role in biological systems. Its ability to interact with various biological molecules can lead to insights into enzyme mechanisms and the development of new therapeutic agents.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this thiourea exhibited strong inhibition against enzymes such as DNA gyrase and dihydrofolate reductase. The IC50 values indicated potent activity at low concentrations:

  • DNA Gyrase IC50 : 1.25 μM
  • Dihydrofolate Reductase IC50 : 0.13 μM

Molecular docking studies confirmed that these compounds effectively bind to the active sites of these enzymes.

Synthetic Applications

The synthesis of this compound typically involves several steps including acetylation and thiourea formation from starting materials like 1,2-diphenylethane and piperidine. Microwave-assisted synthesis methods have been reported to enhance yields and reduce reaction times significantly.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its dual hydrogen-bonding capacity. This allows the compound to stabilize transition states and intermediates during chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved include various enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Piperidinyl vs. Pyrrolidinyl Substituents

The compound N-[(1S,2S)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea () differs by replacing the six-membered piperidinyl ring with a five-membered pyrrolidinyl group. This change alters steric bulk and conformational flexibility. Piperidine’s larger ring size may enhance lipophilicity and influence binding to hydrophobic targets, whereas pyrrolidine’s smaller size could improve solubility .

Cyclohexylamine vs. Diphenyl-Piperidinyl Ethyl

N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea () replaces the diphenyl-piperidinyl group with an aminocyclohexyl unit. Notably, this compound is synthesized with 99% enantiomeric excess (e.e.), highlighting the importance of stereochemical control in biological activity .

Modifications in the Glycosyl Protecting Group

Acetyl vs. Pivaloyl Groups

N,N′-Di(2,3,4,6-tetra-O-pivaloyl-D-glucopyranosyl)thiourea () substitutes acetyl groups with bulkier pivaloyl (2,2-dimethylpropanoyl) esters. Pivaloyl groups increase steric hindrance and lipophilicity, which may slow hydrolysis in vivo but reduce aqueous solubility. This trade-off is critical for prodrug design or sustained-release formulations .

Stereochemical and Functional Group Variations

Enantiomeric Forms: (1S,2S) vs. (1R,2R)

The compound N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea () exhibits inverted stereochemistry at the diphenylethyl center. Such enantiomeric differences can drastically alter receptor binding; for example, (1R,2R) configurations may show divergent selectivity in chiral environments compared to (1S,2S) analogs.

Biological Activity

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Compound Overview

  • Chemical Name : N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea
  • CAS Number : 1416133-16-8
  • Molecular Formula : C₃₄H₄₃N₃O₉S
  • Molecular Weight : 669.80 g/mol
  • InChIKey : QGAQQBRYIUUTDI-JPSIDBLISA-N

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-diphenylethane with piperidine and subsequent acetylation steps to form the thiourea linkage. The use of microwave-assisted synthesis has been reported to enhance yield and reduce reaction times .

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds structurally related to the target molecule have shown significant inhibition against various strains of bacteria including Staphylococcus aureus and fungi .

Table 1: Antimicrobial Activity of Related Thiourea Derivatives

CompoundMIC (μg/mL)Target Organism
4c0.78S. aureus
4g3.125E. coli
4h0.13C. albicans

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at low concentrations. Notably, compound 4h demonstrated strong inhibition of S. aureus enzymes such as DNA gyrase and dihydrofolate reductase with IC50 values of 1.25 μM and 0.13 μM respectively .

The mechanism by which these thiourea derivatives exert their biological effects is believed to involve the formation of hydrogen bonds with target enzymes, facilitating enzyme inhibition. Molecular docking studies have shown that these compounds can effectively bind to the active sites of enzymes involved in bacterial DNA replication and metabolism .

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus :
    A study evaluated the antibacterial efficacy of various thiourea derivatives against S. aureus. The results indicated that compounds with a glucose moiety exhibited enhanced hydrophilicity and binding affinity to bacterial enzymes, leading to increased antimicrobial activity .
  • Inhibition of Enzymatic Activity :
    Another investigation focused on the inhibitory effects on DNA gyrase and topoisomerase IV from S. aureus. The study highlighted that certain derivatives could inhibit these enzymes effectively, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .

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